Superior Synthetic Accessibility of Z-Protected Dab Derivatives vs. Fmoc-Protected Analogs
In a Hofmann rearrangement-mediated synthesis, the Z-protected derivative Z-Dab-OH was obtained in 83% yield, whereas the analogous Fmoc-protected derivative Fmoc-Dab(Boc)-OH could only be synthesized from the Z-intermediate in 54% yield due to insolubility of the Fmoc precursor in aqueous media [1]. This indicates a clear synthetic advantage for Z-protected Dab building blocks.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Z-Dab-OH: 83% yield |
| Comparator Or Baseline | Fmoc-Dab(Boc)-OH: 54% yield |
| Quantified Difference | 29 percentage point higher yield for Z-protected derivative |
| Conditions | Hofmann rearrangement of Nα-protected Gln-OH mediated by polymer-supported hypervalent iodine reagent (PSDIB) in water |
Why This Matters
Higher synthetic yield translates to lower cost and better availability of the building block for peptide synthesis procurement.
- [1] Yamada, K., Urakawa, H., Oku, H., & Katakai, R. (2004). Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. Journal of Peptide Research, 64(2), 43-50. doi:10.1111/j.1399-3011.2004.00165.x View Source
